N-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyridazin-3-amine
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Overview
Description
N-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyridazin-3-amine is a synthetic organic compound characterized by the presence of a pyridazine ring and an azetidine ring substituted with a difluorobenzoyl group
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It is suggested that the compound interacts with its target to inhibit the growth ofMycobacterium tuberculosis H37Ra .
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with the metabolic pathways essential for the survival and replication ofMycobacterium tuberculosis H37Ra .
Result of Action
It is suggested that the compound exhibits significant activity againstMycobacterium tuberculosis H37Ra .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyridazin-3-amine typically involves multiple steps. One common method includes the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine . This method provides access to pharmacologically active pyridazinones, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyridazin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyridin-3-yl pyridazinones: These compounds share a similar pyridazine core and have been studied for their pharmacological activities.
Substituted N-(pyridazin-3-yl)benzamides: These compounds also contain a pyridazine ring and have shown potential as antiviral and anticancer agents.
Uniqueness
N-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyridazin-3-amine is unique due to the presence of both the azetidine and pyridazine rings, as well as the difluorobenzoyl group. This unique structure may confer specific biological activities and chemical reactivity not observed in similar compounds.
Properties
IUPAC Name |
(3,4-difluorophenyl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N4O/c15-11-4-3-9(6-12(11)16)14(21)20-7-10(8-20)18-13-2-1-5-17-19-13/h1-6,10H,7-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGDCSZBYAMNNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)NC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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